2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one
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Description
“2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one” is a chemical compound with the molecular formula C20H24O4Si . It has a molecular weight of 356.49 .
Synthesis Analysis
The synthesis of tert-butyldiphenylsilanes (TBDPS), which includes compounds similar to “2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one”, has been studied . These compounds are prepared by varying one functional group . The molecular structures of the phenyl, methoxy, and amino derivatives were elucidated by single-crystal X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of “2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one” can be represented by the InChI code: 1S/C19H24O3Si/c1-19(2,3)23(22-15-18(20)21-4,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3 .
Chemical Reactions Analysis
Tert-butyldiphenylsilanes (TBDPS) are used in various chemical reactions . They are commonly used as surface silylation reagents, in protecting group chemistry, and for the provision of silanes with special functional and reactive patterns . They are also used in the synthesis of monofunctionalized disiloxane building blocks .
Scientific Research Applications
Synthesis and Structural Applications
Convergent Synthesis and Polyol Chain Development : A study by Rychnovsky, Fryszman, and Khire (1999) utilized a related compound in the convergent synthesis of a polyol chain, contributing to the development of the roflamycoin polyol (Rychnovsky, Fryszman, & Khire, 1999).
Chiral Building Blocks and X-ray Crystallography : Flock, Frauenrath, and Wattenbach (2005) transformed 5-Methyl-4H-1,3-dioxins into 4-hydroxymethyl-4-methyl-1,3-dioxolanes. The study also used X-ray crystallography for structural determination, indicating the potential of these compounds in stereochemical analysis (Flock, Frauenrath, & Wattenbach, 2005).
Chemical Transformations
Synthesis of β-Lactams and Amino-Hydroxyalkanoates : A study by Guerrini et al. (2007) demonstrated the use of dioxolan-4-ones for synthesizing N,O-orthogonally protected 3-amino-2-hydroxyalkanoates and β-lactams, showcasing the compound's role in complex chemical transformations (Guerrini et al., 2007).
Selective Reactions and Deprotections : Leftheris and Goodman (1989) used tert-butyldiphenylsilyl protecting groups in synthesizing (S)-3-tosyloxy-1,2-propanediol, highlighting the compound's utility in selective chemical reactions (Leftheris & Goodman, 1989).
Industrial and Environmental Applications
Renewable Gasoline and Solvents : Harvey, Merriman, and Quintana (2016) explored the use of related dioxolanes in creating renewable gasoline, solvents, and fuel additives, indicating the compound's potential in sustainable energy solutions (Harvey, Merriman, & Quintana, 2016).
Antioxidant and Calcium Antagonist Activities : Kato et al. (1999) synthesized thiazolidinone derivatives demonstrating both calcium overload inhibition and antioxidant activity, suggesting the potential biomedical applications of related compounds (Kato et al., 1999).
properties
IUPAC Name |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]-1,3-dioxolan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4Si/c1-20(2,3)25(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-15-19-22-14-18(21)24-19/h4-13,19H,14-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNNUTBRNIWRDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3OCC(=O)O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641009 |
Source
|
Record name | 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)-1,3-dioxolan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one | |
CAS RN |
145397-22-4 |
Source
|
Record name | 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)-1,3-dioxolan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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